
Cyano(3-phenoxyphenyl)methyl 2,3-dimethylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyano(3-phenoxyphenyl)methyl 2,3-dimethylbutanoate is a synthetic pyrethroid insecticide. It is known for its high efficacy in controlling a wide range of insect pests. This compound is commonly used in agricultural and household settings to protect crops and control insect infestations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyano(3-phenoxyphenyl)methyl 2,3-dimethylbutanoate involves several steps. One common method includes the esterification of 3-phenoxybenzyl alcohol with 2,3-dimethylbutanoic acid in the presence of a catalyst. The reaction typically occurs under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the continuous feeding of reactants and the removal of by-products to ensure high yield and purity. The reaction conditions are optimized to achieve maximum efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Cyano(3-phenoxyphenyl)methyl 2,3-dimethylbutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Substitution reactions often require strong bases or acids as catalysts.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces amines.
Substitution: Produces various substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
Cyano(3-phenoxyphenyl)methyl 2,3-dimethylbutanoate has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of pyrethroids and their environmental impact.
Biology: Investigated for its effects on insect physiology and behavior.
Medicine: Explored for potential use in developing new insecticides with improved safety profiles.
Industry: Utilized in the formulation of insecticidal products for agricultural and household use.
Mecanismo De Acción
The compound exerts its insecticidal effects by targeting the nervous system of insects. It binds to voltage-gated sodium channels, causing prolonged depolarization of nerve cells. This leads to paralysis and eventual death of the insect. The molecular targets include specific isoforms of sodium channels that are more prevalent in insects than in mammals, contributing to its selective toxicity.
Comparación Con Compuestos Similares
Similar Compounds
Fenvalerate: Another synthetic pyrethroid with similar insecticidal properties.
Cypermethrin: A widely used pyrethroid known for its high potency and broad-spectrum activity.
Esfenvalerate: The (S)-enantiomer of fenvalerate, known for its enhanced biological activity.
Uniqueness
Cyano(3-phenoxyphenyl)methyl 2,3-dimethylbutanoate is unique due to its specific structural features, such as the cyano group and the 2,3-dimethylbutanoate moiety. These features contribute to its high efficacy and selectivity as an insecticide. Additionally, its relatively low toxicity to mammals makes it a safer option for pest control compared to some other insecticides.
Propiedades
Número CAS |
62391-69-9 |
|---|---|
Fórmula molecular |
C20H21NO3 |
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
[cyano-(3-phenoxyphenyl)methyl] 2,3-dimethylbutanoate |
InChI |
InChI=1S/C20H21NO3/c1-14(2)15(3)20(22)24-19(13-21)16-8-7-11-18(12-16)23-17-9-5-4-6-10-17/h4-12,14-15,19H,1-3H3 |
Clave InChI |
NNTRQQADOLJDQI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C)C(=O)OC(C#N)C1=CC(=CC=C1)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Methyl-5-oxo-1-phenyl-1H-5lambda~5~-pyrazolo[3,4-d]pyrimidine](/img/structure/B14517371.png)
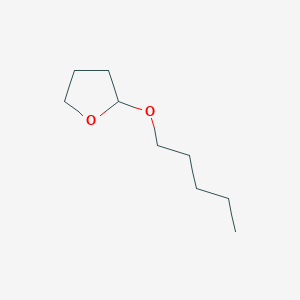
![Tetrazolo[1,5-a]quinazoline-5(1H)-thione](/img/structure/B14517385.png)



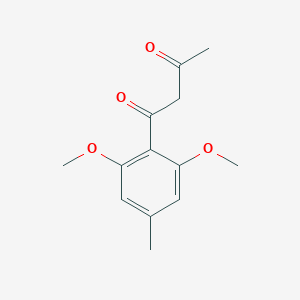
![Methyl 2-[2-(2-methylphenyl)-6-oxocyclohexen-1-yl]acetate](/img/structure/B14517410.png)
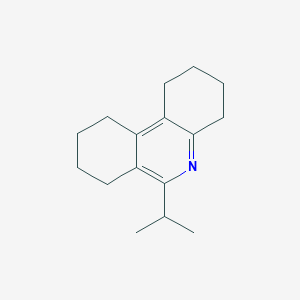
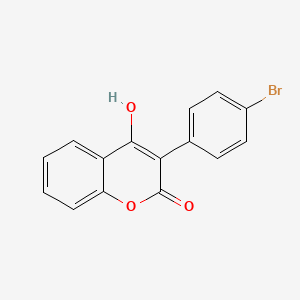
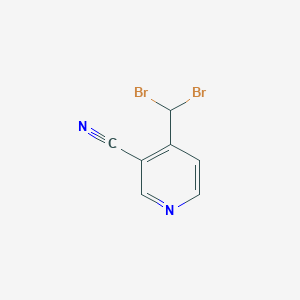
![2-Hydroxy-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propanal](/img/structure/B14517439.png)
